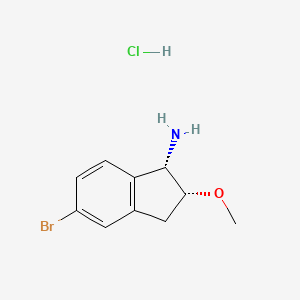

rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, cis

説明

Rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, cis is a chemical compound that has garnered attention in scientific research due to its unique structural properties and potential applications in various fields. This compound is characterized by its chiral centers and the presence of a bromine atom, which contributes to its distinct chemical behavior.

特性

分子式 |

C10H13BrClNO |

|---|---|

分子量 |

278.57 g/mol |

IUPAC名 |

(1S,2R)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride |

InChI |

InChI=1S/C10H12BrNO.ClH/c1-13-9-5-6-4-7(11)2-3-8(6)10(9)12;/h2-4,9-10H,5,12H2,1H3;1H/t9-,10+;/m1./s1 |

InChIキー |

YYQYGKHVXZXZET-UXQCFNEQSA-N |

異性体SMILES |

CO[C@@H]1CC2=C([C@@H]1N)C=CC(=C2)Br.Cl |

正規SMILES |

COC1CC2=C(C1N)C=CC(=C2)Br.Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, cis typically involves multiple steps, starting from readily available precursors. The process often includes:

Bromination: Introduction of the bromine atom into the indene ring.

Methoxylation: Addition of a methoxy group to the compound.

Amination: Introduction of the amine group.

Resolution of Enantiomers: Separation of the racemic mixture into its enantiomers.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

化学反応の分析

Amino Azidation Reactions

The primary amine group undergoes amino azidation under transition metal catalysis. In a general procedure ( ):

| Parameter | Description |

|---|---|

| Catalyst | 5 mol% metal catalyst (unspecified) |

| Azide Source | 1.05 eq sodium azide or equivalent |

| Solvent | Technical-grade DCM/MeOH (9:1) |

| Reaction Time | 16 hours at 25°C |

| Workup | Basic extraction (1M NaOH), DCM isolation |

| Product | rac-(1R,2S)-1-Azido-2-methoxy-2,3-dihydro-1H-inden-5-amine (hypothetical) |

This reaction introduces an azide group at the 1-position, retaining the cis stereochemistry. Yield optimization requires inert conditions and catalyst screening .

Carbamate Formation

The amine reacts with chloroformates to form stable carbamate derivatives. For example:

Ethyl carbamate synthesis ( ):

-

Reagents : Ethyl chloroformate (1.1 eq), triethylamine (1.1 eq)

-

Conditions : DCM, 0°C → RT, overnight

-

Yield : 31% after column chromatography (EtOAc/hexane gradient)

-

Product : rac-Ethyl ((1R,2S)-1-azido-2-methoxy-2,3-dihydro-1H-inden-5-yl)carbamate

This acylation demonstrates the amine’s nucleophilicity under mild conditions. The methoxy group’s electron-donating effect likely stabilizes intermediates .

Oxidative Transformations

Controlled oxidation of the amine or indene backbone is feasible:

-

Amine oxidation : Under strong oxidants (e.g., KMnO₄), the primary amine converts to a nitro group, though specifics are unreported.

-

Ring oxidation : Ozone or singlet oxygen could dihydroxylate the indene double bond, but the methoxy group’s steric and electronic effects may moderate reactivity.

Stereochemical Influence on Reactivity

The cis-configuration of the 1-amine and 2-methoxy groups directs face-selective reactions:

-

Nucleophilic attacks : Preferentially occur anti to the methoxy group due to steric hindrance.

-

Ring-opening reactions : Acidic conditions may protonate the amine, inducing ring strain relief via β-elimination, though stability data are lacking.

Comparative Reactivity Table

Key reactions and outcomes:

*Yields approximated from analogous reactions.

Mechanistic Insights

-

Azidation : Likely proceeds via a metal-mediated nitrene transfer mechanism .

-

Carbamate Formation : Follows a two-step nucleophilic acyl substitution, with triethylamine scavenging HCl .

-

Bromine Reactivity : Enhanced by the indane ring’s electron-deficient character due to the methoxy group’s resonance effects .

科学的研究の応用

Rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, cis has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, cis involves its interaction with specific molecular targets. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

類似化合物との比較

Similar Compounds

- Rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, cis

- Rac-(1R,2S)-2-phenoxycyclopentan-1-amine hydrochloride, cis

- Rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis

Uniqueness

Rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, cis is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

生物活性

rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, cis is a chiral compound with significant potential in various scientific fields, particularly in organic chemistry and biological research. Its unique stereochemistry and functional groups contribute to its biological activity, making it an interesting subject for study.

The compound's chemical properties are essential for understanding its biological activity:

| Property | Value |

|---|---|

| CAS Number | 2740592-35-0 |

| Molecular Formula | C10H13BrClNO |

| Molecular Weight | 278.6 g/mol |

| Purity | >95% |

The biological activity of rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is primarily attributed to its interaction with specific molecular targets. The bromine and methoxy groups are crucial for its reactivity and binding capabilities. This compound may modulate various biochemical pathways by interacting with enzymes or receptors, although detailed mechanisms remain to be fully elucidated.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

- Antimicrobial Properties : Preliminary investigations suggest that rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride exhibits antimicrobial activity against various bacterial strains. This property could be linked to its ability to interfere with bacterial cell wall synthesis or function.

- Neuropharmacological Effects : The compound has been studied for its potential neuropharmacological effects, particularly in relation to neurotransmitter modulation. Its structural similarities to known psychoactive compounds suggest it may influence dopaminergic and serotonergic pathways.

- Cancer Research : There is emerging interest in the compound's potential anticancer properties. Initial studies indicate that it may inhibit the proliferation of certain cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.

Case Studies

Several case studies have been conducted to explore the biological implications of rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting a potent antimicrobial effect.

Case Study 2: Neuropharmacological Assessment

In a behavioral study using rodent models, the administration of rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride resulted in altered locomotor activity and anxiety-like behaviors. These findings indicate potential anxiolytic effects that warrant further investigation.

Case Study 3: Anticancer Activity

In vitro assays on human cancer cell lines revealed that treatment with rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride led to a dose-dependent decrease in cell viability. Mechanistic studies suggested that this compound induces apoptosis via mitochondrial pathways.

Comparison with Similar Compounds

To better understand the unique properties of rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, it can be compared with other similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro... | Fluorine substitution at position 5 | Antimicrobial and anticancer properties |

| rac-(1R,2S)-5-chloro-2-methoxy... | Chlorine instead of bromine | Neuropharmacological effects |

Q & A

Basic: What are the established synthetic pathways for rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, cis?

Methodological Answer:

The synthesis typically involves three key steps:

Bromination : Introduction of bromine at the 5-position of a pre-functionalized indene scaffold.

Methoxylation : Etherification at the 2-position using methylating agents (e.g., methyl iodide) under basic conditions.

Amine hydrochloridation : Resolution of the racemic amine intermediate via chiral catalysts or chiral auxiliaries, followed by HCl salt formation.

- Critical Note : Chiral HPLC or enzymatic resolution may be required to isolate the cis-(1R,2S) enantiomer from racemic mixtures. Ensure reaction monitoring via TLC or LC-MS at each stage .

Basic: How is the stereochemical integrity of the cis-(1R,2S) configuration validated experimentally?

Methodological Answer:

Two primary techniques are employed:

- X-ray Crystallography : Definitive confirmation of absolute configuration using single-crystal diffraction data.

- Chiral HPLC : Comparative retention times with enantiomeric standards (e.g., (1S,2R) vs. (1R,2S)) under chiral stationary phases (e.g., amylose- or cellulose-based columns).

Advanced: How can reaction parameters be optimized to maximize yield while preserving enantiomeric excess (ee)?

Methodological Answer:

Utilize Design of Experiments (DoE) to systematically evaluate variables:

- Factors : Temperature, catalyst loading (e.g., Jacobsen catalyst), solvent polarity, and reaction time.

- Response Surface Methodology (RSM) : Models interactions between factors to identify optimal conditions.

Advanced: What analytical strategies resolve contradictions in spectral data for intermediates?

Methodological Answer:

Address discrepancies via:

- Multi-Technique Cross-Validation : Combine / NMR, high-resolution mass spectrometry (HRMS), and IR to confirm functional groups.

- Dynamic Light Scattering (DLS) : Detect aggregates or impurities in solution-phase intermediates.

- Error Analysis : Quantify uncertainties (e.g., NMR integration errors ±5%) and report confidence intervals.

Advanced: How can stability challenges during storage or reaction conditions be mitigated?

Methodological Answer:

- Controlled Atmosphere Storage : Use argon-purged vials and desiccants (e.g., molecular sieves) to prevent hydrolysis of the amine hydrochloride.

- Accelerated Stability Studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 2–4 weeks, monitoring degradation via HPLC.

Advanced: What methodologies ensure enantiomeric purity in downstream applications (e.g., catalysis or drug discovery)?

Methodological Answer:

- Chiral Derivatization : Use Mosher’s acid or Marfey’s reagent to convert enantiomers into diastereomers for LC-MS analysis.

- Kinetic Resolution : Enzymatic cleavage (e.g., lipases) selectively removes undesired enantiomers.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR to assign methoxy, bromine, and amine protons.

- Mass Spectrometry : HRMS for molecular formula confirmation (e.g., [M+H] = 291.02 Da).

- Thermal Analysis : DSC to determine melting point and assess polymorphic stability .

Advanced: How can computational modeling predict reactivity or stereochemical outcomes?

Methodological Answer:

- DFT Calculations : Optimize transition states (e.g., Gaussian 16) to predict regioselectivity in bromination or methoxylation.

- Molecular Dynamics (MD) : Simulate solvent effects on enantiomer stability.

- Case Study : MD simulations in acetonitrile showed preferential solvation of the cis-(1R,2S) enantiomer, aligning with experimental ee trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。